

Technical Profile: 4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6)

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)pyrimidin-2-amine

CAS No.: 907945-72-6

Cat. No.: B2409629

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A Critical Scaffold for Kinase Inhibitor Development Executive Summary

4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) is a high-value pharmacophore intermediate extensively utilized in the synthesis of ATP-competitive kinase inhibitors. Structurally characterized by a 2-aminopyrimidine core substituted at the C4 position with a para-chlorophenyl moiety, this compound serves as a "hinge-binder" motif in medicinal chemistry.

Its primary utility lies in the development of inhibitors for Pim-1 (Proviral Integration site for Moloney murine leukemia virus) kinases, which are implicated in cell survival and proliferation in hematological malignancies and prostate cancer. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, analytical characterization, and handling protocols for research and industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

The 2-aminopyrimidine motif is a "privileged structure" in drug discovery due to its ability to form bidentate hydrogen bonds with the hinge region of kinase enzymes. The 4-chlorophenyl group provides essential hydrophobic interactions within the ATP-binding pocket.

Table 1: Core Chemical Data

Property	Specification
Chemical Name	4-(4-Chlorophenyl)pyrimidin-2-amine
CAS Number	133256-51-6
Synonyms	2-Amino-4-(4-chlorophenyl)pyrimidine; 4-(4-Chlorophenyl)-2-pyrimidinamine
Molecular Formula	C ₁₀ H ₈ ClN ₃
Molecular Weight	205.64 g/mol
Physical Form	White to off-white crystalline solid
Melting Point	182 – 186 °C
Solubility	Soluble in DMSO (>30 mg/mL), DMF; Low solubility in water
LogP (Predicted)	~2.1 (Lipophilic)
pKa (Predicted)	~3.5 (Pyridine N), ~13 (Amine)

Structural Mechanism & Biological Utility

The Hinge-Binding Mechanism

In the context of kinase inhibition, CAS 133256-51-6 acts as the anchoring moiety. The exocyclic amine (donor) and the pyrimidine ring nitrogen (acceptor) typically form a hydrogen-bonding network with the backbone residues of the kinase hinge region (e.g., Glu121 in Pim-1).

Therapeutic Applications[10]

- Pim Kinase Inhibitors: Overexpression of Pim-1 is observed in diffuse large B-cell lymphoma (DLBCL) and prostate cancer. Derivatives of CAS 133256-51-6 have shown nanomolar

potency by blocking the ATP-binding site, preventing phosphorylation of downstream targets like Bad and p21.

- Antiviral Research: The scaffold is also explored in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Diagram 1: Pharmacophore Interaction Logic

This diagram illustrates the logical flow from chemical structure to biological interaction.



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Caption: Mechanistic pathway of CAS 133256-51-6 derivatives in kinase inhibition.

Synthesis & Manufacturing Protocols

To ensure high purity and yield, the Enaminone Cyclization Route is the preferred method over Suzuki coupling due to higher atom economy and the avoidance of expensive palladium catalysts.

Validated Synthesis Protocol (Enaminone Route)

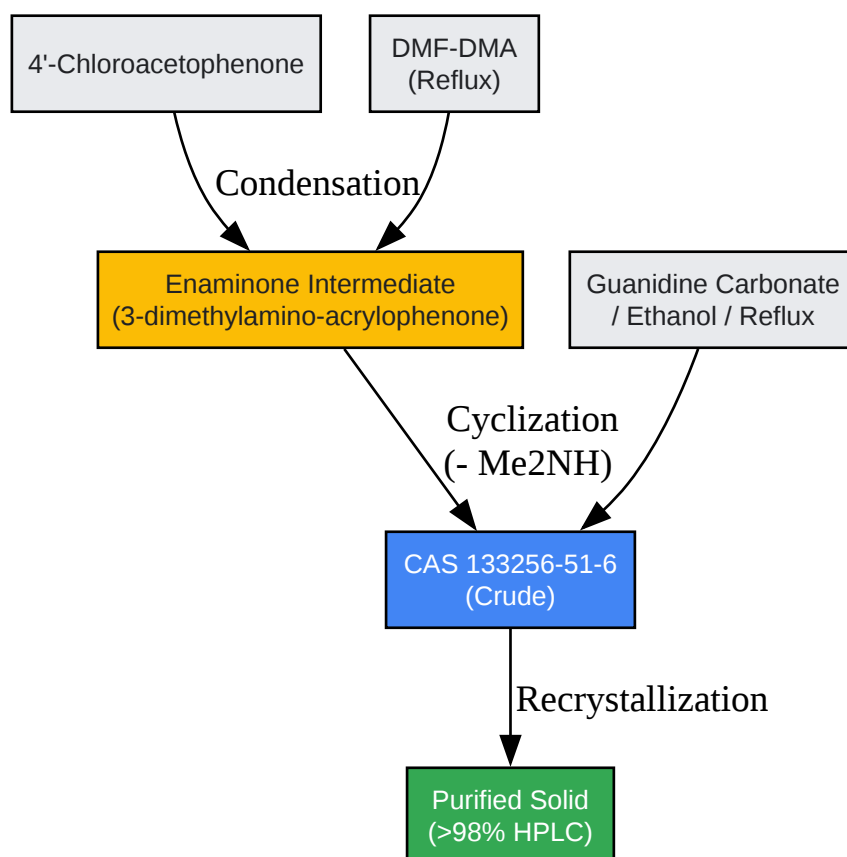
Reaction Principle: Condensation of a chalcone-like intermediate with a guanidine salt.

Step-by-Step Methodology:

- Precursor Preparation:
 - Reagents: 4'-Chloroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
 - Condition: Reflux neat or in Toluene for 6-12 hours.
 - Intermediate: Formation of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.

- Workup: Evaporate solvent; the intermediate often crystallizes upon cooling.
- Cyclization:
 - Reagents: Intermediate from Step 1 (1.0 eq), Guanidine Carbonate (1.5 eq) or Guanidine Nitrate (with NaOEt base).
 - Solvent: Ethanol or 2-Methoxyethanol (for higher temp).
 - Condition: Reflux (80-100 °C) for 12-24 hours.
 - Mechanism: Michael addition of guanidine followed by cyclization and elimination of dimethylamine.
- Purification:
 - Cool the reaction mixture to room temperature.
 - Add water to precipitate the product if it hasn't already.
 - Filter the solid and wash with cold ethanol/water (1:1).
 - Recrystallization: Ethanol or Ethyl Acetate/Hexane.

Diagram 2: Synthesis Workflow



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Caption: Industrial standard enaminone cyclization route for 2-amino-4-arylpyrimidines.

Analytical Characterization & Quality Control

Trustworthiness in data is paramount. The following parameters define a "Pass" for this substance.

HPLC Method (Purity Assessment)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 min.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 300 nm (pyrimidine conjugation).
- Retention Time: Expect elution around 8-10 min depending on dead volume.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

- δ 8.35 (d, 1H): Pyrimidine H-6 (Doublet due to coupling with H-5).
- δ 8.05 (d, 2H): Aromatic protons on chlorophenyl ring (Ortho to pyrimidine).
- δ 7.55 (d, 2H): Aromatic protons on chlorophenyl ring (Meta to pyrimidine).
- δ 7.15 (d, 1H): Pyrimidine H-5.
- δ 6.60 (s, 2H): -NH₂ protons (Broad singlet, exchangeable with D₂O).

Safety & Handling (GHS Standards)

While useful, this compound is a bioactive organic amine and must be handled with containment.[1]

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- PPE Requirements: Nitrile gloves, safety goggles, and use within a fume hood to prevent inhalation of dust.
- Storage: Store at 2-8°C in a tightly closed container, protected from light.

References

- Sigma-Aldrich. 2-Amino-4-(4-chlorophenyl)pyrimidine Product Specification. Merck KGaA. [Link](#)
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- Barberis, A., et al. Pim-1 Kinase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents, 2014. (Contextual grounding for Pim-1 inhibitor scaffolds).
- ChemicalBook. CAS 133256-51-6 Technical Data. [Link](#)

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Sources

- 1. [chemimpex.com](https://www.chemimpex.com) [[chemimpex.com](https://www.chemimpex.com)]
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